molecular formula C12H11F2NO2 B8390245 5-Acetylamino-7,8-difluoro-1-tetralone

5-Acetylamino-7,8-difluoro-1-tetralone

Cat. No.: B8390245
M. Wt: 239.22 g/mol
InChI Key: KIDSXKOGRJNVOA-UHFFFAOYSA-N
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Description

5-Acetylamino-7,8-difluoro-1-tetralone is a bicyclic ketone derivative featuring a tetralone backbone (a fused benzene-cyclohexenone system) with three key substituents: an acetylamino group at position 5 and fluorine atoms at positions 7 and 6. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • Acetylamino group: Enhances lipophilicity and may influence bioavailability by modulating solubility and metabolic stability.
  • Difluoro substitution: Fluorine atoms at positions 7 and 8 likely improve metabolic resistance and electronic properties, as fluorine’s electronegativity can alter ring electron density and hinder oxidative degradation .

Properties

Molecular Formula

C12H11F2NO2

Molecular Weight

239.22 g/mol

IUPAC Name

N-(3,4-difluoro-5-oxo-7,8-dihydro-6H-naphthalen-1-yl)acetamide

InChI

InChI=1S/C12H11F2NO2/c1-6(16)15-9-5-8(13)12(14)11-7(9)3-2-4-10(11)17/h5H,2-4H2,1H3,(H,15,16)

InChI Key

KIDSXKOGRJNVOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=C1CCCC2=O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications can be contextualized against analogs with variations in substituents or fluorination patterns. Below is a comparative analysis:

Substituent Effects

Compound Substituents Key Properties/Applications Reference Insights
5-Acetylamino-7,8-difluoro-1-tetralone 5-Acetylamino, 7,8-difluoro High lipophilicity, potential CNS activity (inferred from fluorinated analogs) Fluorination enhances stability
5-Amino-7,8-difluoro-1-tetralone 5-Amino, 7,8-difluoro Higher polarity, susceptibility to oxidation Unprotected amino group may reduce metabolic stability
5-Acetylamino-1-tetralone 5-Acetylamino, no fluorine Reduced electronic effects, lower metabolic resistance Lack of fluorine diminishes stability
7,8-Dichloro-1-tetralone 7,8-Dichloro Higher molecular weight, potential toxicity Chlorine’s larger size may hinder solubility
  • Fluorine vs. Chlorine: Fluorine’s smaller atomic radius and stronger electronegativity (compared to chlorine) reduce steric hindrance and improve metabolic stability. For example, trifluoromethyl-substituted pyrimidoquinolines in exhibit distinct reactivity due to fluorine’s electron-withdrawing effects .
  • Acetylamino vs. Amino: Acetylation mitigates polarity, as seen in , where acetophenone is used to modify solubility and isolate products via heptane washing .

Preparation Methods

Hydrogenation of Nitro Precursors

The synthesis frequently begins with the hydrogenation of nitro-substituted intermediates. For example, 5-nitro-7,8-difluoro-1-tetralone undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd/C) under a hydrogen atmosphere. This step reduces the nitro group to an amine, yielding 5-amino-7,8-difluoro-1-tetralone. Typical conditions involve solvents such as ethanol or dichloromethane (DCM) at ambient temperature, achieving near-quantitative conversion rates.

Acetylation of the Amine Intermediate

The resultant amine is subsequently acetylated using acetic anhydride or acetyl chloride. In a representative procedure, 5-amino-7,8-difluoro-1-tetralone is dissolved in DCM and treated with acetic anhydride in the presence of a base like pyridine or triethylamine. This step introduces the acetylamino group, forming 5-acetylamino-7,8-difluoro-1-tetralone with high regioselectivity. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures completion, typically within 2–4 hours at room temperature.

Fluorination Strategies

Fluorination is critical for introducing the difluoro substituents at positions 7 and 8. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed for this purpose. For instance, treatment of a hydroxylated precursor with DAST in anhydrous DCM at −10°C to 0°C replaces hydroxyl groups with fluorine atoms. This step requires strict moisture control to avoid side reactions, such as hydrolysis or decomposition. Nuclear magnetic resonance (NMR) spectroscopy confirms the successful incorporation of fluorine atoms, with characteristic coupling patterns observed in the 19F^{19}\text{F} spectrum.

Reaction Mechanisms and Stereochemical Considerations

Hydrogenation Mechanism

The hydrogenation of nitro groups proceeds via a heterogeneous catalysis pathway. Palladium facilitates the adsorption of hydrogen gas, which transfers electrons to the nitro group, reducing it through intermediates such as nitroso and hydroxylamine derivatives. The final amine product forms with retention of configuration, provided the catalyst surface remains uncontaminated.

Fluorination via DAST

DAST-mediated fluorination follows an SN_\text{N}2 mechanism, where the hydroxyl group is converted to a good leaving group (sulfurofluoridic acid intermediate) before fluoride ion attack. The stereochemistry at fluorinated positions is influenced by the precursor’s geometry, though the planar sp2^2 hybridized carbons in the tetralone ring minimize stereochemical complications.

Optimization of Reaction Conditions

Catalyst Selection and Loading

Palladium catalysts (e.g., 5–10% Pd/C) are optimal for hydrogenation, balancing activity and cost. Higher Pd loadings (10%) reduce reaction times but increase risks of over-reduction or catalyst poisoning. For acetylation, stoichiometric acetic anhydride (1.2–1.5 equivalents) ensures complete conversion without excess reagent complicating purification.

Solvent and Temperature Effects

  • Hydrogenation : Ethanol and DCM are preferred for their ability to dissolve both the substrate and hydrogen gas. Elevated temperatures (40–50°C) accelerate the reaction but may promote side reactions.

  • Fluorination : Anhydrous DCM or tetrahydrofuran (THF) at subambient temperatures (−10°C to 0°C) minimizes DAST decomposition and ensures high fluorination yields.

Purification Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures is standard for isolating intermediates. Final products are often recrystallized from ethanol or methanol to achieve >95% purity, as confirmed by melting point analysis and HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR : Key signals include the acetyl methyl group (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm).

  • 19F^{19}\text{F} NMR : Two distinct fluorine resonances appear between δ −110 and −120 ppm, corresponding to the 7- and 8-positions.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 257.1 [M+H]+^+.

Chromatographic Purity

HPLC analysis with a C18 column and acetonitrile/water mobile phase (70:30) typically reveals a single peak at 8.2 minutes, confirming purity >95%.

Applications in Pharmaceutical Synthesis

5-Acetylamino-7,8-difluoro-1-tetralone serves as a precursor to hexacyclic camptothecin analogues, which exhibit potent topoisomerase I inhibition and antitumor activity. For example, Friedländer condensation with tricyclic ketones generates advanced intermediates for drugs targeting colorectal and ovarian cancers. The compound’s fluorine atoms enhance metabolic stability and binding affinity to biological targets, underscoring its value in medicinal chemistry .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-Acetylamino-7,8-difluoro-1-tetralone?

Synthesis optimization requires attention to reaction conditions (solvent, temperature, stoichiometry) and regioselectivity due to fluorine substituents. For example, sodium hydride in THF under anhydrous conditions can facilitate nucleophilic substitutions, as demonstrated in similar fluorinated tetralone derivatives . A stepwise approach is recommended:

Pre-activation : Use dry THF and NaH to deprotonate reactive sites.

Controlled addition : Add acetophenone derivatives slowly to avoid side reactions.

Work-up : Neutralize excess base with acetic acid to stabilize the product .
Fluorine’s electron-withdrawing effects may alter reaction kinetics; monitor via TLC or HPLC for intermediate stability.

Q. How can researchers validate the purity of 5-Acetylamino-7,8-difluoro-1-tetralone?

Combined spectroscopic and chromatographic methods are critical:

  • NMR : Analyze 19F^{19}\text{F}-NMR to confirm fluorine positions and 1H^{1}\text{H}-NMR for acetyl group integration.
  • HPLC-MS : Use reverse-phase chromatography with a C18 column (e.g., 70% acetonitrile/water) to detect impurities.
  • Melting point : Compare with literature values to assess crystallinity.
    Recrystallization from methanol, as described in analogous syntheses, improves purity .

Advanced Research Questions

Q. How can contradictory data on biological activity of fluorinated tetralones be resolved?

Contradictions often arise from assay variability or structural analogs. Follow these steps:

Replicate experiments : Test the compound in multiple cell lines or enzymatic assays.

Control for fluorophore interference : Fluorine’s autofluorescence may skew fluorescence-based assays.

Comparative analysis : Cross-reference with structurally related compounds (e.g., 5-Chloro-1-tetralone derivatives) to isolate substituent-specific effects .

Computational modeling : Use DFT calculations to predict electronic effects of the difluoro and acetylamino groups on binding affinity.

Q. What methodologies address regioselectivity challenges during functionalization of 5-Acetylamino-7,8-difluoro-1-tetralone?

Regioselectivity is influenced by steric and electronic factors:

  • Electrophilic substitutions : Fluorine’s meta-directing effects may favor reactions at the 6-position.
  • Protecting groups : Temporarily block the acetylamino group with Boc or Fmoc to direct reactivity.
  • Catalytic systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) with boronic acids can target specific positions .
    Validate outcomes via X-ray crystallography or NOE NMR experiments.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in synthetic yields across studies?

Yield variability may stem from:

  • Moisture sensitivity : Sodium hydride and fluorinated intermediates are hygroscopic; ensure rigorous drying of reagents and glassware .
  • Temperature gradients : Fluorine’s strong C-F bonds may slow reaction kinetics; optimize heating/cooling rates.
  • Work-up protocols : Differences in acid quenching (e.g., acetic acid vs. HCl) can affect precipitate formation .

Table 1 : Example Yield Optimization Parameters

ConditionYield (%)Purity (HPLC)
Anhydrous THF, 25°C6598.5
Wet THF, 25°C3285.0
Anhydrous THF, 0°C4597.0

Safety and Regulatory Considerations

Q. What safety protocols are critical for handling 5-Acetylamino-7,8-difluoro-1-tetralone?

  • Storage : Keep at 0–6°C in airtight containers to prevent decomposition, as recommended for similar fluorinated ketones .
  • Waste disposal : Fluorinated compounds require specialized incineration to avoid toxic byproducts.
  • Regulatory compliance : Adhere to ECHA guidelines for chemical safety assessment, including mutagenicity testing for acetylamino derivatives .

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